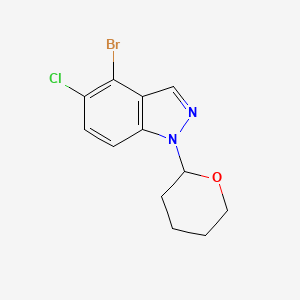
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core can be formed through a series of cyclization reactions.
Halogenation: Introduction of bromine and chlorine atoms at specific positions on the indazole ring can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve the use of a protecting group strategy followed by nucleophilic substitution to attach the tetrahydro-2H-pyran-2-yl moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved can vary based on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group.
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine atom.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydro-2H-pyran-2-yl group, makes 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12BrClN2O |
|---|---|
Molecular Weight |
315.59 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrClN2O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |
InChI Key |
WQXDRIFFWQLQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















